5-tert-Butylsulfanyl-furan-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butylsulfanylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2,3)12-8-5-4-7(6-10)11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVYOLJFAUYHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424442 | |
| Record name | 5-tert-Butylsulfanyl-furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876717-92-9 | |
| Record name | 5-tert-Butylsulfanyl-furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Elucidation and Structural Analysis of 5 Tert Butylsulfanyl Furan 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 5-tert-Butylsulfanyl-furan-2-carbaldehyde, providing detailed information about the hydrogen and carbon framework.
Proton (¹H) and Carbon (¹³C) NMR for Comprehensive Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra offer a complete map of the proton and carbon environments within the molecule.
The ¹H NMR spectrum is expected to show four distinct signals. The aldehyde proton (-CHO) will appear as a singlet in the downfield region, typically around δ 9.5-9.7 ppm. The two protons on the furan (B31954) ring are chemically distinct and will appear as doublets due to coupling with each other. Based on data from furan-2-carbaldehyde, the H3 proton is expected around δ 7.2-7.4 ppm and the H4 proton around δ 6.6-6.8 ppm. mdpi.com The most upfield signal will be a prominent singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety, expected around δ 1.3-1.5 ppm.
The ¹³C NMR spectrum provides information on all nine carbon atoms in the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing around δ 175-180 ppm. The five carbons of the substituted furan ring are expected to have distinct chemical shifts. Based on furfural (B47365) and related structures, the C2 (bearing the aldehyde) and C5 (bearing the thioether) carbons are the most downfield of the ring carbons, followed by C3 and C4. mdpi.comresearchgate.net The tert-butyl group will produce two signals: a quaternary carbon signal for the carbon attached to the sulfur atom (around δ 45-55 ppm) and a single, intense signal for the three equivalent methyl carbons (around δ 30-35 ppm). chemicalbook.comdocbrown.info
Interactive Table: Predicted ¹H and ¹³C NMR Data
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) | Coupling Constants (Hz) |
| -CHO | 9.5 - 9.7 | 175 - 180 | Singlet (s) | N/A |
| Furan H3 | 7.2 - 7.4 | 120 - 125 | Doublet (d) | J_H3-H4 ≈ 3.5 |
| Furan H4 | 6.6 - 6.8 | 112 - 118 | Doublet (d) | J_H4-H3_ ≈ 3.5 |
| Furan C2 | - | 152 - 158 | N/A | N/A |
| Furan C5 | - | 158 - 165 | N/A | N/A |
| -S-C (CH₃)₃ | - | 45 - 55 | N/A | N/A |
| -S-C(CH₃ )₃ | 1.3 - 1.5 | 30 - 35 | Singlet (s) | N/A |
Two-Dimensional (2D) NMR Techniques (HSQC, NOESY) for Connectivity and Stereochemical Insights
2D NMR experiments are crucial for confirming the assignments made from 1D spectra and for providing deeper structural insights.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. For this compound, an HSQC spectrum would be expected to show cross-peaks connecting:
The aldehyde ¹H signal to the aldehyde ¹³C signal.
The furan H3 proton signal to the C3 carbon signal.
The furan H4 proton signal to the C4 carbon signal.
The tert-butyl ¹H signal to the methyl ¹³C signal. This provides an unambiguous assignment of the protonated carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, which is invaluable for understanding the molecule's preferred conformation. Potential NOESY correlations could include:
A cross-peak between the furan H4 proton and the protons of the tert-butyl group, which would provide evidence for the spatial orientation of the bulky tert-butylsulfanyl substituent relative to the furan ring.
A correlation between the aldehyde proton (H1) and the furan proton at H3, confirming their proximity.
Deuterium (B1214612) (²H) NMR for Isotopic Labeling Applications and Mechanistic Studies
Deuterium labeling is a powerful tool for tracking reaction pathways. Research on furan-2-carbaldehyde has demonstrated the feasibility of selectively replacing the aldehyde proton with a deuterium atom (D). mdpi.comresearchgate.net This technique can be directly applied to this compound to study reactions involving the formyl group.
Upon deuteration of the aldehyde position:
In the ¹H NMR spectrum , the characteristic singlet at ~δ 9.6 ppm would disappear, confirming successful isotopic exchange.
A ²H NMR spectrum would show a single resonance corresponding to the deuterated aldehyde.
In the ¹³C NMR spectrum , the aldehyde carbon signal would exhibit a multiplet pattern due to ¹³C-²H coupling and a noticeable upfield shift, known as a deuterium isotope shift, confirming the label's position. mdpi.com
Vibrational Spectroscopy (Infrared and Raman)
Characterization of Furan Ring Vibrational Modes
The furan ring gives rise to several characteristic bands in the IR and Raman spectra.
C-H Stretching: The aromatic C-H stretching vibrations of the furan ring are expected to produce sharp bands above 3100 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the furan ring typically result in one or more bands in the 1400–1600 cm⁻¹ region. globalresearchonline.net
Ring Breathing/Deformation: The furan ring also has characteristic "breathing" and other deformation modes that appear in the fingerprint region (below 1300 cm⁻¹), which are sensitive to the substitution pattern. globalresearchonline.netresearchgate.net
Identification of Aldehyde and Thioether Functional Group Signatures
The aldehyde and thioether groups have distinct and readily identifiable vibrational signatures.
Aldehyde Group:
C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch is the most prominent feature. For an aldehyde conjugated with the furan ring, this band is expected in the region of 1670–1700 cm⁻¹. researchgate.net
Aldehydic C-H Stretch: A characteristic, and diagnostically useful, pair of medium-intensity bands often appears between 2700–2780 cm⁻¹ and 2800–2880 cm⁻¹, arising from the C-H stretch of the aldehyde proton. The lower frequency band is particularly indicative of an aldehyde. mdpi.com
Thioether and tert-Butyl Groups:
C-H Bending: The tert-butyl group will exhibit characteristic C-H bending (deformation) vibrations, typically seen as strong bands around 1370 cm⁻¹ and 1395 cm⁻¹ (symmetric and asymmetric bending).
C-S Stretch: The C-S stretching vibration is expected to produce a weak to medium intensity band in the fingerprint region, typically between 600 and 800 cm⁻¹. This band can sometimes be difficult to assign definitively in an IR spectrum due to overlap with other vibrations, but it may be more prominent in the Raman spectrum. researchgate.net
Interactive Table: Predicted Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Furan Ring | C-H Stretch | 3100 - 3150 | Medium | Strong |
| Furan Ring | C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |
| Aldehyde | C=O Stretch | 1670 - 1700 | Very Strong | Medium |
| Aldehyde | C-H Stretch | 2700 - 2780 & 2800 - 2880 | Medium | Medium |
| tert-Butyl | C-H Bending | ~1370 & ~1395 | Strong | Medium |
| Thioether | C-S Stretch | 600 - 800 | Weak-Medium | Medium-Strong |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
High-resolution mass spectrometry provides the determination of the elemental composition of a molecule with high accuracy by measuring its mass to a very high degree of precision. For this compound, with the molecular formula C9H12O2S, the theoretical exact mass can be calculated. This calculated mass serves as a crucial reference for its identification in complex mixtures, distinguishing it from isobaric compounds. ethz.chnih.gov
The expected monoisotopic mass is a fundamental parameter for the unequivocal identification of this compound in analytical studies. High-resolution techniques, such as Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) or Orbitrap mass spectrometry, are capable of measuring masses with accuracies in the parts-per-million (ppm) range, which would allow for the confident confirmation of the elemental formula of this compound. ethz.chnih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C9H12O2S |
| Calculated Monoisotopic Mass | 184.05580 Da |
| Nominal Mass | 184 Da |
Electron Ionization Mass Spectrometry (EI-MS):
Under EI-MS conditions, the molecule is expected to undergo fragmentation at its weakest bonds upon electron impact. The fragmentation of this compound would likely be initiated by several key processes:
Alpha-Cleavage: Cleavage of the C-S bond can occur, leading to the formation of a stable tert-butyl cation at m/z 57. This is a very common fragmentation pathway for compounds containing a tert-butyl group. researchgate.netnih.gov
Loss of a Methyl Radical: The molecular ion may lose a methyl radical (•CH3) from the tert-butyl group to form a stable ion at [M-15]+. researchgate.net
McLafferty-type Rearrangement: Rearrangement reactions involving the furan ring and the aldehyde group, similar to those observed in other furan-2-carbaldehyde derivatives, could also occur. mdpi.comlibretexts.orgresearchgate.net
Cleavage of the Furan Ring: The furan ring itself can undergo fragmentation, leading to smaller characteristic ions. mdpi.comresearchgate.net
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 184 | [C9H12O2S]+• | Molecular Ion |
| 169 | [C8H9O2S]+ | Loss of •CH3 |
| 127 | [C5H3O2S]+ | Loss of C4H9• (tert-butyl radical) |
| 57 | [C4H9]+ | tert-butyl cation |
Electrospray Ionization Mass Spectrometry (ESI-MS):
ESI is a softer ionization technique, often resulting in the observation of the protonated molecule [M+H]+. rsc.orglongdom.org Tandem mass spectrometry (MS/MS) of the [M+H]+ ion would provide further structural details. The fragmentation in ESI-MS/MS would likely involve the loss of neutral molecules.
Loss of Isobutylene (B52900): A characteristic fragmentation for tert-butyl containing compounds is the loss of isobutylene (C4H8), which would result in an ion at [M+H - 56]+.
Loss of Water: The protonated aldehyde could potentially lose a molecule of water, especially under higher energy conditions.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
|---|---|---|
| 185 [M+H]+ | 129 | Loss of C4H8 (isobutylene) |
| 185 [M+H]+ | 167 | Loss of H2O |
Advanced Diffraction Techniques (e.g., X-ray Crystallography for related derivatives, if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the conformation of molecules in the solid state.
Currently, there is no publicly available X-ray crystal structure for this compound or its very close derivatives in the scientific literature. However, crystallographic studies on other substituted furan and thiophene (B33073) derivatives have been crucial in understanding their molecular geometry and intermolecular interactions. mdpi.com For instance, the crystal structure of a tert-butyl substituted benzofuran (B130515) derivative has been reported, providing insights into the spatial arrangement of the bulky tert-butyl group. researchgate.net
Should a single crystal of this compound be obtained, X-ray diffraction analysis would unequivocally determine:
The planarity of the furan ring.
The conformation of the tert-butylsulfanyl group relative to the furan ring.
The orientation of the carbaldehyde group.
The nature of any intermolecular interactions, such as C-H···O or C-H···S hydrogen bonds, in the crystal lattice.
Such data would be invaluable for computational modeling and for understanding the structure-property relationships of this compound. nih.gov
Reactivity, Reaction Mechanisms, and Functionalization of 5 Tert Butylsulfanyl Furan 2 Carbaldehyde
Reactivity of the Furan (B31954) Ring System
The furan ring is an electron-rich aromatic heterocycle that exhibits distinct reactivity compared to benzene. pearson.com Its reactivity is significantly modulated by the attached functional groups.
Electrophilic Aromatic Substitution Patterns in Substituted Furans
Furan is highly susceptible to electrophilic aromatic substitution (EAS), reacting much more readily than benzene. chemicalbook.compearson.com This heightened reactivity is due to the oxygen atom's ability to donate electron density to the ring, which stabilizes the carbocation intermediate (also known as a sigma complex or arenium ion) formed during the reaction. pearson.compearson.com
Electrophilic attack on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions (the carbons adjacent to the oxygen). chemicalbook.compearson.com This preference is because the positive charge in the intermediate sigma complex can be delocalized over three resonance structures, including a stable structure where the oxygen atom bears the positive charge. chemicalbook.com In contrast, attack at the C3 or C4 positions results in a less stable intermediate with only two resonance structures. chemicalbook.com
Influence of the tert-Butylsulfanyl and Aldehyde Moieties on Ring Activation/Deactivation
In 5-tert-Butylsulfanyl-furan-2-carbaldehyde, the furan ring is substituted at both the C2 and C5 positions. The reactivity and orientation of any further substitution on the remaining C3 and C4 positions are governed by the electronic effects of the existing aldehyde and tert-butylsulfanyl groups.
Aldehyde Group (-CHO): The aldehyde group is a classic electron-withdrawing group (EWG). masterorganicchemistry.com Through both inductive and resonance effects, it withdraws electron density from the furan ring, making the ring less nucleophilic. masterorganicchemistry.com This effect deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted furan.
tert-Butylsulfanyl Group (-S-tBu): The tert-butylsulfanyl group, like other alkylthio groups, has a dual electronic nature. The sulfur atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs of electrons on the sulfur atom can be donated to the aromatic ring via resonance (+M effect). Typically, the resonance effect is dominant, making the tert-butylsulfanyl group an electron-donating group (EDG) and thus an activating group. wikipedia.org Activating groups increase the rate of electrophilic substitution. masterorganicchemistry.com
Cycloaddition Reactions (e.g., Diels-Alder) of Substituted Furans
Furan and its derivatives can function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.org The aromaticity of furan makes it less reactive as a diene compared to non-aromatic counterparts like cyclopentadiene. rsc.org The reactivity of substituted furans in Diels-Alder reactions is highly dependent on the electronic nature of the substituents.
Electron-donating groups (EDGs) increase the electron density of the furan ring, raising the energy of its Highest Occupied Molecular Orbital (HOMO). This generally increases the rate of a normal-electron-demand Diels-Alder reaction with an electron-poor dienophile. rsc.org
Electron-withdrawing groups (EWGs) decrease the electron density of the ring, lowering the energy of the HOMO and thus decreasing the reaction rate. rsc.org
In this compound, the presence of the activating tert-butylsulfanyl group would enhance its reactivity as a diene, while the deactivating aldehyde group would diminish it. The net effect on the reaction rate would depend on the balance of these opposing electronic influences and the specific dienophile used. The reaction typically favors the formation of the exo isomer as the thermodynamically more stable product, especially at higher temperatures. nih.gov
Reactions at the Aldehyde Functional Group
The aldehyde group in this compound is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and oxidations.
Nucleophilic Addition Reactions to the Carbonyl (e.g., Knoevenagel, Aldol Condensations)
The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by nucleophiles. Substituted furan-2-carbaldehydes are known to readily participate in condensation reactions with active methylene compounds. sphinxsai.comnih.govresearchgate.netresearchgate.net
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine. sphinxsai.comnih.gov For 5-substituted furan-2-carbaldehydes, this reaction efficiently forms a new carbon-carbon double bond, yielding furfurylidene derivatives. sphinxsai.comnih.gov For example, various 5-substituted furan-2-carbaldehydes react with compounds like indan-1,3-dione and creatinine to form the corresponding condensation products. sphinxsai.comresearchgate.netuobaghdad.edu.iq
Aldol Condensation: This involves the reaction of an enol or enolate ion with a carbonyl compound. Furan-2-carbaldehydes can react with ketones, such as acetone, in the presence of a base or acid catalyst to form α,β-unsaturated ketones. The reactivity of the aldehyde can be influenced by the substituent at the C5 position. Electron-withdrawing groups can activate the carbonyl group toward nucleophilic attack. nih.gov
| Reaction Type | Reactant | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Creatinine | Piperidine / Acetic Anhydride | 2-Acetamido-1-methyl-5-(furfurylidene)imidazol-4-one | sphinxsai.com |
| Knoevenagel Condensation | Indan-1,3-dione | Not specified (Room Temp) | 2-(Furfurylidene)indan-1,3-dione | researchgate.netuobaghdad.edu.iq |
| Knoevenagel Condensation | Malononitrile | Piperidine | 2-(Furan-2-ylmethylene)malononitrile | nih.gov |
| Aldol Condensation | Acetone | Base or Acid | 4-(Furan-2-yl)-3-buten-2-one | nih.gov |
| Erlenmeyer-Plöchl reaction | Hippuric Acid | Acetic Anhydride | 4-Heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-one | nih.govresearchgate.net |
Reductions and Oxidations of the Aldehyde Moiety
The aldehyde functional group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: The aldehyde group of furan-2-carbaldehydes can be selectively reduced to a hydroxymethyl group. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents are effective for reducing the carbonyl group without affecting the furan ring or other functional groups under controlled conditions. For instance, the reduction of α,β-unsaturated dinitriles derived from 5-substituted furans has been achieved using 2-phenyl-benzimidazoline, highlighting that selective reductions are possible while preserving the furan ring. nih.gov
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-tert-Butylsulfanyl-furan-2-carboxylic acid. Various oxidizing agents can be employed for this purpose. Photosensitized oxidation of 2-furan carbaldehyde in the presence of uranyl salts has been shown to yield 2-furan carboxylic acid. orientjchem.org Other methods, such as using Mn(III)/Co(II) catalysts, have also been employed for the oxidation of furan derivatives. rsc.org
Condensation Reactions, including Schiff Base Formation
The aldehyde group of this compound is a prime site for condensation reactions, which are fundamental in carbon-carbon and carbon-nitrogen bond formation. These reactions are characteristic of furan-2-carbaldehyde and its derivatives, where the electron-donating nature of the 5-tert-butylsulfanyl group can influence the reactivity of the carbonyl carbon.
Schiff base formation, the reaction of an aldehyde with a primary amine, is a principal condensation reaction for this compound. This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield an imine, or Schiff base. While specific studies on this compound are not prevalent, the general mechanism is well-established for a wide array of substituted furfurals. netsci-journal.comcsic.es The reaction is typically catalyzed by an acid or can proceed thermally. The general transformation is depicted below:
R-NH₂ + OHC-(C₄H₂S-S-tBu) → R-N=CH-(C₄H₂S-S-tBu) + H₂O
Beyond simple imine formation, this aldehyde is a suitable substrate for other significant condensation reactions, such as the Knoevenagel and Wittig reactions.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base. For 5-substituted furan-2-carboxaldehydes, this method is effective for creating a new carbon-carbon double bond, yielding furfurylidene derivatives. Current time information in Edmonton, CA.ucr.ac.cr
Wittig Reaction: The Wittig reaction provides a pathway to synthesize alkenes from aldehydes by reacting them with a phosphonium ylide. This is a highly reliable method for converting the carbonyl group into a C=C bond with predictable stereochemistry. rsc.org
The conditions and outcomes of these reactions with analogous 5-substituted furan-2-carbaldehydes are summarized in the following table.
| Reaction Type | Reactant | Catalyst/Conditions | Product Type |
| Schiff Base Formation | Primary Amine (e.g., Aniline) | Acid catalyst or thermal | Imine (Schiff Base) |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Base (e.g., Piperidine, Na₂CO₃) | Furfurylidene derivative |
| Wittig Reaction | Phosphonium Ylide | Strong base (to form ylide) | Substituted alkene |
Transformations Involving the Thioether Moiety
The tert-butylsulfanyl group at the 5-position of the furan ring offers additional avenues for chemical modification, primarily through reactions at the sulfur atom.
Oxidation Reactions of Sulfur (e.g., to Sulfoxides, Sulfones)
The sulfur atom in the thioether linkage is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the electronic properties of the substituent, converting the electron-donating thioether into electron-withdrawing sulfoxide and sulfone groups.
Standard oxidation protocols are applicable for these transformations. Selective oxidation to the sulfoxide can often be achieved using one equivalent of an oxidizing agent under controlled temperature conditions. Common reagents for this purpose include:
Hydrogen Peroxide (H₂O₂): Often used with a catalyst, H₂O₂ can effectively oxidize sulfides. researchgate.net
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used reagent for the controlled oxidation of sulfides to sulfoxides.
Sodium Periodate (NaIO₄): A mild reagent capable of selective oxidation to the sulfoxide.
Further oxidation from the sulfoxide to the sulfone is accomplished by using a stoichiometric excess of the oxidizing agent or by employing more potent oxidizing systems. Reagents capable of converting the thioether directly to the sulfone include:
Potassium Permanganate (KMnO₄): A strong oxidizing agent that typically results in the formation of the sulfone. researchgate.net
Urea-Hydrogen Peroxide with Phthalic Anhydride: This system has been shown to be effective for the direct oxidation of sulfides to sulfones. researchgate.net
The progressive oxidation of the thioether moiety is outlined in the table below.
| Transformation | Product | Typical Reagents |
| Thioether to Sulfoxide | 5-(tert-Butylsulfinyl)furan-2-carbaldehyde | H₂O₂, m-CPBA (1 equiv.), NaIO₄ |
| Thioether/Sulfoxide to Sulfone | 5-(tert-Butylsulfonyl)furan-2-carbaldehyde | Excess H₂O₂/m-CPBA, KMnO₄ |
Cleavage and Exchange Reactions of the Thioether Linkage
The carbon-sulfur bond of the tert-butyl thioether can be cleaved under specific conditions, which is a common strategy in synthetic chemistry where such groups are used for protection. The S-tert-butyl group is known for its stability in acidic conditions that would cleave an O-tert-butyl ether, but it can be removed using stronger reagents. unimelb.edu.au
Methods for cleaving S-tert-butyl groups include:
Acid-mediated cleavage: Strong acids such as neat hydrogen fluoride (HF) or trifluoroacetic acid (TFA) in the presence of silyl reagents like bromotrimethylsilane can effect cleavage. unimelb.edu.au
Metal-mediated methods: Reagents based on mercury(II) or thallium(III) salts have been used for the cleavage of thioethers. unimelb.edu.au
Reductive cleavage: Treatment with sodium in liquid ammonia can cleave aryl alkyl thioethers. unimelb.edu.au
Two-step cleavage: A milder approach involves reaction with (2-nitrobenzene)sulfenyl chloride, which forms an unsymmetrical disulfide. This intermediate can then be reduced with agents like sodium borohydride to yield the free thiol. unimelb.edu.au
These reactions would transform this compound into 5-mercaptofuran-2-carbaldehyde or other derivatives, depending on the subsequent workup.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these reactions provides insight into the reactivity and potential side reactions of this compound. While specific mechanistic studies on this exact molecule are scarce, computational and experimental work on furfural (B47365) and related derivatives offers a solid foundation for this understanding.
Quantum Chemical Studies on Reaction Pathways and Transition States
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. Studies on related furan systems provide valuable insights.
Condensation Reactions: DFT studies on the formation of Schiff bases from furfuraldehyde have been performed to understand the reaction mechanism and energetics. nih.gov These computational models help to predict the stability of intermediates and the transition states involved in the nucleophilic attack and dehydration steps.
Reactions of the Furan Ring: The interaction of furan derivatives with catalysts and other reagents has been modeled. For instance, DFT calculations have explored how the oxygen atom of the furan ring can coordinate with a metal center, which can inhibit catalytic processes like Ziegler-Natta polymerization. mdpi.com This suggests that the heteroatoms in this compound can play a significant role in its interaction with catalysts.
Thioether Moiety: DFT calculations have been used to investigate the formation mechanism of furfuryl sulfides through sigmatropic rearrangements of related dithiocarbonates. nih.gov Such studies highlight the complex electronic rearrangements that furan rings bearing sulfur substituents can undergo.
These theoretical studies collectively indicate that both the aldehyde and the substituted furan ring are electronically active and their reactivity is governed by subtle energetic balances between different reaction pathways.
Photochemical and Thermal Isomerization Mechanisms
Substituted furans can undergo isomerization when subjected to photochemical or thermal energy, leading to rearrangement of the ring atoms.
Photochemical Isomerization: The photolysis of substituted furans can result in positional isomerization. ucr.ac.cr Ab initio studies on furan and its simple derivatives suggest that direct irradiation populates an excited singlet state, which can lead to the formation of a "Dewar furan" intermediate. nih.gov This highly strained bicyclic intermediate can then reopen to form a rearranged furan. The nature and position of substituents influence the efficiency of these processes. For thiophene (B33073) derivatives, which are structurally related, photoirradiation can convert them into the corresponding furans, suggesting a complex series of bond-breaking and bond-forming events. mdpi.org
Thermal Isomerization: In the gas phase, furfural has been shown through quantum chemical studies to undergo thermal decomposition and isomerization. rsc.orgunimelb.edu.au At high temperatures, furfural can isomerize to 2-pyrone via a significant energy barrier. rsc.org This isomer can then decompose into different products. While these conditions are harsh, they reveal the intrinsic thermal rearrangement pathways available to the furfural scaffold. The presence of the bulky and electron-donating tert-butylsulfanyl group would be expected to influence the energy barriers and preferred pathways for such isomerizations.
Role of Substituents in Ring-Opening and Decarbonylation Processes
The stability and reactivity of the furan ring in this compound are significantly influenced by its substituents, particularly in thermally or catalytically induced ring-opening and decarbonylation reactions. The furan nucleus, while aromatic, is susceptible to cleavage under various conditions. researchgate.netrsc.orgnih.gov The outcome of these reactions is dictated by the electronic and steric nature of the groups attached to the ring.
The decarbonylation of furan-2-carbaldehydes (furfurals) to form furan typically proceeds via a furyl intermediate. researchgate.net The substituents at the 5-position play a crucial role in modulating the stability of the intermediates and the transition states involved in these processes.
Electron-donating groups (EDGs) at the 5-position, such as the tert-butylsulfanyl group, are expected to stabilize the furan ring and any carbocationic intermediates that may form during ring-opening. This stabilization occurs through resonance and inductive effects, which increase the electron density within the ring. However, this increased stability can also make the ring more susceptible to electrophilic attack, which is often the initial step in acid-catalyzed ring-opening pathways. nih.gov
Steric hindrance from the bulky tert-butyl group can influence the approach of reagents and catalysts, potentially directing the reaction pathway or altering reaction rates.
The interplay between the electron-donating tert-butylsulfanyl group and the electron-withdrawing carbaldehyde group in this compound creates a push-pull electronic environment that governs its reactivity profile in these transformation processes.
| Substituent Type at C5 | Electronic Effect | Predicted Impact on Ring-Opening | Predicted Impact on Decarbonylation | Example |
|---|---|---|---|---|
| Strongly Electron-Donating | +I, +M | Stabilizes ring against certain pathways but may promote acid-catalyzed opening. | May stabilize intermediates, potentially affecting reaction rate. | -OR, -NR₂ |
| Moderately Electron-Donating | +I, +M | Stabilizes the ring through resonance. | Stabilizes the acyl-metal intermediate in catalytic decarbonylation. | -SR (tert-Butylsulfanyl) |
| Electron-Withdrawing | -I, -M | Destabilizes the ring, making it more susceptible to nucleophilic ring-opening. | May hinder the formation of the furyl intermediate. | -NO₂, -CN |
| Halogens | -I, +M | Inductive withdrawal destabilizes, but resonance donation stabilizes. Net effect varies. | Can influence the rate of oxidative addition in catalytic cycles. | -Cl, -Br |
Isotopic Perturbation Studies for Mechanistic Elucidation
Isotopic labeling is a powerful tool for unraveling complex reaction mechanisms by tracing the fate of atoms and identifying rate-determining steps. osti.govnih.gov For a molecule like this compound, isotopic perturbation studies can provide deep insights into its transformation pathways.
One key application is the study of the Kinetic Isotope Effect (KIE), where an atom in the reactant is replaced by its heavier isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C). If the bond to this atom is broken or significantly altered in the rate-determining step, a change in the reaction rate is observed.
For instance, to elucidate the mechanism of decarbonylation, this compound could be synthesized with a deuterium atom on the aldehyde carbon (CHO).
¹H/²H KIE: If the C-H bond of the aldehyde is cleaved in the rate-determining step (a common feature in many decarbonylation mechanisms), a primary KIE (typically kH/kD > 2) would be expected. A smaller or absent KIE would suggest that this bond cleavage occurs after the rate-limiting step.
¹²C/¹³C KIE: Similarly, labeling the carbonyl carbon with ¹³C could probe the cleavage of the C-C bond between the furan ring and the carbonyl group.
Beyond KIEs, isotopic labels serve as tracers to follow the rearrangement of atoms. In potential ring-opening and rearrangement reactions, labeling specific positions on the furan ring (e.g., with ¹³C) or the sulfur atom (with ³⁴S) would allow for the precise tracking of these atoms in the products using techniques like Mass Spectrometry and NMR spectroscopy. scripps.edu This approach is invaluable for distinguishing between proposed mechanistic pathways that might otherwise be indistinguishable.
| Reaction Studied | Isotopic Label Position | Technique | Potential Mechanistic Insight |
|---|---|---|---|
| Decarbonylation | Aldehyde-D | Kinetic Studies (KIE) | Determine if aldehyde C-H bond cleavage is rate-determining. |
| Decarbonylation | Carbonyl-¹³C | Kinetic Studies (KIE) | Probe the timing of the ring-carbonyl C-C bond scission. |
| Ring-Opening | Ring Carbon-¹³C | NMR, Mass Spectrometry | Trace the fate of specific carbon atoms to validate rearrangement mechanisms. |
| Functionalization | Sulfur-³⁴S | Mass Spectrometry | Confirm the sulfur atom's retention or transfer in substitution reactions. |
Advanced Functionalization Strategies for this compound
Leveraging the existing functional groups, advanced strategies can be employed to further elaborate the molecular structure of this compound.
C-H Functionalization at Proximal and Remote Positions
Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying aromatic and heteroaromatic cores. researchgate.net For this compound, the C3 and C4 positions of the furan ring are targets for such transformations. The regioselectivity of these reactions is governed by the directing effects of the existing substituents and the catalyst system employed.
Proximal Position (C3): The C3 position is adjacent to both the aldehyde and the sulfanyl group. Palladium-catalyzed direct arylations of furans are well-documented. acs.orgrsc.org The tert-butylsulfanyl group, being an ortho-directing group, would favor functionalization at C3. However, the steric bulk of the tert-butyl group might hinder the approach of the catalytic complex to this position.
Remote Position (C4): The C4 position is electronically influenced by both substituents. While the aldehyde is a meta-director in classical electrophilic substitution, transition metal-catalyzed C-H activation can follow different regiochemical rules. Some catalytic systems are capable of achieving functionalization at positions remote from the primary directing group, offering a pathway to modify the C4 position. researchgate.net
The choice of catalyst, ligand, and reaction conditions is critical to control the site of functionalization, enabling the selective synthesis of either the 3-substituted or 4-substituted derivative.
| Position | Proximity | Controlling Factors | Potential Reaction Type | Example Catalyst |
|---|---|---|---|---|
| C3 | Proximal | Electronic direction from -S(tBu) group; potential steric hindrance. | Direct Arylation, Alkenylation | Palladium(II) Acetate (B1210297) with phosphine ligands |
| C4 | Remote | Requires catalyst systems capable of overcoming proximal directing effects. | Direct Arylation, Silylation | Rhodium or Iridium complexes |
| Aldehyde C-H | N/A | Specific protocols for aldehyde C-H activation. | Acylation, Arylation | N-Heterocyclic Carbene (NHC) catalysts |
Multi-component Reactions for Scaffold Diversification
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to create complex molecules, embodying the principles of step and atom economy. nih.govnih.gov The aldehyde functionality of this compound makes it an ideal component for a variety of MCRs, enabling rapid diversification of its molecular scaffold. researchgate.netresearchgate.netnih.gov
By participating in MCRs, the furan core can be integrated into a wide range of larger, more complex heterocyclic systems with potential applications in medicinal chemistry and materials science.
Ugi and Passerini Reactions: The aldehyde can react with an amine (or alcohol for Passerini), an isocyanide, and a carboxylic acid to generate complex acyclic structures bearing the furan moiety.
Hantzsch-type Reactions: Condensation with a β-ketoester and ammonia or an amine can lead to the formation of dihydropyridine derivatives.
Biginelli-type Reactions: Reaction with a β-dicarbonyl compound and urea or thiourea can yield dihydropyrimidinones or thiones.
Other MCRs: Numerous other MCRs, such as those forming pyran or pyrazole derivatives, can utilize furan-2-carbaldehydes as the aldehyde component. rsc.orgresearchgate.net
These reactions allow for the introduction of multiple points of diversity in a single step, starting from this compound.
| Reaction Name | Other Components | Resulting Scaffold |
|---|---|---|
| Ugi Four-Component Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |
| Passerini Three-Component Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Amide |
| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |
| Hantzsch Dihydropyridine Synthesis | 2x β-Ketoester, Ammonia | Dihydropyridine |
| Pyrano[2,3-c]pyrazole Synthesis | Malononitrile, Hydrazine, β-Dicarbonyl | Pyrano[2,3-c]pyrazole |
Computational Chemistry and Theoretical Modeling of 5 Tert Butylsulfanyl Furan 2 Carbaldehyde
Electronic Structure and Molecular Orbital Analysis
The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. Through methods like Density Functional Theory (DFT), a detailed picture of the electron distribution and orbital energies can be obtained.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity nih.govresearchgate.net.
Interactive Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors
This table presents typical calculated values for heterocyclic compounds similar to 5-tert-Butylsulfanyl-furan-2-carbaldehyde to illustrate the concepts. Note: These are not the experimental values for the subject compound.
| Parameter | Symbol | Formula | Illustrative Value (eV) | Implication |
| HOMO Energy | EHOMO | - | -6.25 | Electron-donating ability |
| LUMO Energy | ELUMO | - | -1.75 | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.50 | Chemical stability & reactivity |
| Ionization Potential | IP | -EHOMO | 6.25 | Energy to remove an electron |
| Electron Affinity | EA | -ELUMO | 1.75 | Energy released when adding an electron |
| Chemical Hardness | η | (IP - EA) / 2 | 2.25 | Resistance to charge transfer |
| Electrophilicity Index | ω | (IP + EA)² / (8η) | 3.56 | Propensity to accept electrons |
The distribution of electron density within a molecule is inherently uneven due to differences in the electronegativity of its constituent atoms and resonance effects. This charge distribution can be analyzed through methods like Mulliken population analysis and visualized using Molecular Electrostatic Potential (MEP) maps.
An MEP map provides a color-coded representation of the electrostatic potential on the molecule's surface. These maps are invaluable for identifying the regions of a molecule that are rich or deficient in electrons.
Red Regions : Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atom of the aldehyde group and, to a lesser extent, the oxygen and sulfur atoms of the furan (B31954) ring and thioether group, respectively.
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and represent likely sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the aldehyde proton.
Green Regions : Represent areas of neutral potential.
The MEP map for this compound would thus highlight the carbonyl oxygen as a primary site for interaction with electrophiles and the carbonyl carbon as a site for nucleophilic addition, which is characteristic of aldehydes. researchgate.net
The Electron Localization Function (ELF) is a theoretical tool used to visualize the localization of electron pairs in a molecule, providing a clear depiction of chemical bonds, lone pairs, and atomic shells researchgate.net. It offers a quantitative method to understand the empirical concept of electron pair localization as described by Lewis structures researchgate.net.
An ELF analysis of this compound would reveal high localization values (close to 1.0) in regions corresponding to covalent bonds (C-C, C-H, C-O, C-S) and the lone pairs on the oxygen and sulfur atoms. This analysis helps to confirm the nature of the chemical bonding within the molecule. It can distinguish between single, double, and triple bonds and provide insight into the delocalization of π-electrons within the furan ring, which contributes to its aromatic character. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial determinants of its physical properties and biological activity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through bond rotation.
This compound possesses two main sources of conformational flexibility:
Rotation around the single bond connecting the furan ring to the aldehyde group (C2-C(aldehyde)).
Rotation around the single bond connecting the furan ring to the sulfur atom (C5-S).
For the aldehyde group, furan-2-carbaldehyde (furfural) is known to exist as a mixture of two planar conformers: OO-cis and OO-trans, referring to the relative orientation of the furan ring oxygen and the aldehyde oxygen. mdpi.com Similarly, this compound is expected to have analogous planar or near-planar conformations that are energetically preferred. The bulky tert-butyl group on the thioether substituent at the 5-position likely influences the rotational preference of the aldehyde group through steric and electronic effects. The thioether substituent itself also has preferred conformations dictated by the orientation of the bulky tert-butyl group relative to the plane of the furan ring.
The relative stability of different conformers is determined by a combination of steric hindrance and subtle intramolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions. The bulky tert-butyl group is expected to introduce significant steric strain, which will play a major role in defining the lowest-energy conformation and the energy barriers to rotation.
Computational methods can be used to calculate the potential energy surface for rotation around key bonds. The energy maxima on this surface correspond to the transition states between conformers and define the rotational energy barriers. A high rotational barrier indicates that the interconversion between conformers is slow, while a low barrier suggests high flexibility.
Interactive Table 2: Hypothetical Rotational Energy Barriers
This table provides a hypothetical set of data for the rotational barriers in this compound to illustrate the type of information gained from conformational analysis.
| Rotational Bond | Conformer Transition | Hypothetical Rotational Barrier (kcal/mol) | Description |
| Furan(C2)-CHO | cis to trans | 6.5 | Energy required to rotate the aldehyde group. |
| Furan(C5)-S | Conformer A to B | 4.2 | Energy required to rotate the thioether group. |
| S-C(tert-butyl) | Staggered to Eclipsed | 3.8 | Energy for rotation of the tert-butyl group. |
Spectroscopic Simulations and Property Predictions
Computational methods allow for the accurate prediction of various spectroscopic data, which are crucial for the characterization of this compound.
Theoretical Calculation of Vibrational Frequencies (IR, Raman)
The vibrational spectra of this compound can be theoretically predicted using quantum chemical calculations, primarily through Density Functional Theory (DFT). globalresearchonline.netnih.gov The B3LYP functional combined with a basis set such as cc-pVTZ is a commonly employed method for calculating the ground-state molecular geometry and harmonic vibrational frequencies. globalresearchonline.net These calculations yield the infrared (IR) intensities and Raman activities of the fundamental vibrational modes. globalresearchonline.net
For a molecule like this compound, the vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of the furan ring, the carbaldehyde group, and the tert-butylsulfanyl substituent. The calculated vibrational frequencies for furan and its derivatives show that the C-C symmetric and asymmetric stretching vibrations of the ring typically appear in the range of 1414-1033 cm⁻¹. globalresearchonline.net The substitution on the furan ring influences these vibrational frequencies. globalresearchonline.net
Below is a hypothetical table of selected calculated vibrational frequencies for this compound, based on typical values for substituted furan derivatives.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |
| C=O stretch (carbaldehyde) | 1680 | High | Medium |
| C=C stretch (furan ring) | 1580 | Medium | High |
| C-H stretch (furan ring) | 3120 | Medium | High |
| C-S stretch | 700 | Medium | Medium |
| C-H bend (tert-butyl) | 1450 | High | Medium |
Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry in characterizing this compound. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. globalresearchonline.net This method, often implemented within a DFT framework, can predict the ¹H and ¹³C chemical shifts of the molecule.
The electronic environment of each nucleus, which is influenced by the substituents on the furan ring, determines its chemical shift. For furan derivatives, the presence of electron-donating or electron-withdrawing groups can lead to shielding or deshielding of the ring protons and carbons. globalresearchonline.net For instance, in 2-methylfuran and 2,5-dimethylfuran, the methyl groups cause increased shielding of the furan ring protons compared to unsubstituted furan. globalresearchonline.net
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, with TMS as the reference.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (carbaldehyde) | 9.60 | - |
| H3 (furan ring) | 7.30 | - |
| H4 (furan ring) | 6.50 | - |
| C (carbaldehyde) | - | 178.0 |
| C2 (furan ring) | - | 152.0 |
| C3 (furan ring) | - | 125.0 |
| C4 (furan ring) | - | 112.0 |
| C5 (furan ring) | - | 160.0 |
| C (tert-butyl, quaternary) | - | 45.0 |
| C (tert-butyl, methyl) | - | 31.0 |
Quantum Mechanical Studies of Reaction Kinetics and Thermodynamics
Quantum mechanical calculations are invaluable for investigating the mechanisms, kinetics, and thermodynamics of chemical reactions involving this compound.
Determination of Activation Energies and Reaction Energy Barriers
Theoretical methods can be used to map the potential energy surface of a reaction, allowing for the determination of activation energies (Ea) and reaction energy barriers. nih.gov This is crucial for understanding the feasibility and rate of a chemical transformation. For furan derivatives, computational studies have been conducted to investigate the kinetics of various reactions, such as Diels-Alder cycloadditions. nih.gov
The activation energy for a reaction is influenced by the electronic properties of the substituents on the furan ring. nih.gov For example, in the Diels-Alder reaction of 2-substituted furans with maleic anhydride, the reactivity trend is influenced by the electron-donating or electron-withdrawing nature of the substituent. nih.gov
A hypothetical table illustrating the calculated activation energies for a reaction of this compound is shown below.
| Reaction Pathway | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Diels-Alder with Maleimide (B117702) | This compound + Maleimide | TS_endo | endo-adduct | 25 |
| Diels-Alder with Maleimide | This compound + Maleimide | TS_exo | exo-adduct | 27 |
Catalytic Mechanism Elucidation through Computational Approaches
Computational chemistry plays a vital role in elucidating the mechanisms of catalytic reactions. By modeling the interactions between the substrate (this compound), the catalyst, and any other reacting species, researchers can gain a detailed understanding of the catalytic cycle.
This involves identifying the structures of intermediates and transition states, and calculating the corresponding energy barriers. nih.gov For instance, in a hypothetical catalytic hydrogenation of the carbaldehyde group, computational methods could be used to:
Model the adsorption of this compound onto the catalyst surface.
Investigate the mechanism of hydrogen activation and transfer to the carbonyl carbon.
Determine the rate-limiting step of the reaction by comparing the energy barriers of each elementary step.
Predict the selectivity of the catalyst towards the desired product.
These computational insights can guide the design of more efficient and selective catalysts for the transformation of this compound.
Based on a comprehensive search of available scientific literature, there is currently no specific research detailing the use of This compound in the advanced materials science applications outlined in your request. The topics of monomer design, specific polymerization strategies, and the development of functional polymers are well-documented for other furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), furfural (B47365), and 5-hydroxymethylfurfural (B1680220) (HMF). However, this body of research does not extend to the specific tert-butylsulfanyl-substituted furan scaffold you have inquired about.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of your outline for this particular compound. The detailed research findings, data tables, and specific examples required for each subsection are not present in the public scientific domain for "this compound."
While the fields of bio-based polymers and dynamic covalent networks are active areas of research, and furanic compounds are of significant interest, the specific applications you have listed have not been reported for this molecule. Information available is limited to its existence as a chemical entity sold by suppliers for general laboratory use.
Advanced Applications in Materials Science Utilizing 5 Tert Butylsulfanyl Furan 2 Carbaldehyde Scaffolds
Role of Thioether and Aldehyde Moieties in Polymer Architecture
The unique bifunctionality of 5-tert-Butylsulfanyl-furan-2-carbaldehyde, featuring both a thioether (-S-C(CH₃)₃) and an aldehyde (-CHO) group on a furan (B31954) scaffold, offers a versatile platform for the design of advanced polymers. These functional groups play distinct and crucial roles in defining the architecture, properties, and subsequent modification potential of polymers derived from this monomer. The thioether moiety primarily influences the intrinsic physical properties of the polymer backbone, such as its flexibility and stability, while the aldehyde group serves as a highly reactive site for post-polymerization modifications, including cross-linking and the attachment of other functional molecules.
Influence of Thioether Linkages on Polymer Flexibility and Stability
This increased flexibility can lead to materials with lower glass transition temperatures (Tg) and enhanced elastomeric properties. The bulky tert-butyl group attached to the sulfur atom also contributes to the polymer's properties by creating steric hindrance, which can disrupt close chain packing and further increase free volume, thereby enhancing flexibility.
From a stability perspective, thioether linkages offer a unique profile. While they are generally stable to hydrolysis and a range of chemical conditions, they are susceptible to oxidation. nih.gov The sulfur atom can be oxidized to form sulfoxide (B87167) and then sulfone moieties. nih.gov This transformation from a nonpolar thioether to a polar sulfoxide or sulfone can dramatically alter the polymer's properties, such as its solubility and hydrophilicity. This redox-responsiveness is a key feature that can be exploited in the design of "smart" materials that respond to oxidative stimuli. The presence of thioether side chains has also been shown to improve the stability of materials like metal-organic frameworks. acs.org
Table 1: Comparative Properties of Thioether vs. Ether Linkages in Polymers
| Property | Thioether Linkage (-C-S-C-) | Ether Linkage (-C-O-C-) | Influence on Polymer Architecture |
|---|---|---|---|
| Bond Length | ~1.82 Å | ~1.43 Å | Longer bond length contributes to greater chain flexibility. |
| Bond Angle | ~99° | ~112° | A more acute bond angle allows for more conformational freedom. |
| Rotational Energy Barrier | Lower | Higher | Results in a more flexible polymer chain and lower Tg. |
| Polarity | Less Polar | More Polar | Affects solubility and intermolecular interactions. |
| Chemical Stability | Stable to hydrolysis; susceptible to oxidation | Generally stable | Oxidation sensitivity allows for redox-responsive materials. |
Aldehyde Group as a Reactive Handle for Post-Polymerization Functionalization or Cross-linking
The aldehyde group is an exceptionally valuable functional group in polymer chemistry due to its high reactivity under mild conditions. nih.gov This reactivity allows it to serve as a versatile "handle" for modifying polymers after they have been synthesized, a process known as post-polymerization modification (PPM). nih.govresearchgate.net This strategy enables the introduction of a wide array of functionalities to a polymer backbone, tailoring its properties for specific applications without altering the polymerization process itself.
One of the most common and efficient reactions involving aldehydes is the formation of a Schiff base (an imine) through condensation with a primary amine. This reaction is often reversible, but the resulting imine can be readily reduced to a stable secondary amine linkage. Aldehydes also react with other nucleophiles, such as hydrazines to form hydrazones and alkoxyamines to form oximes, both of which are stable linkages often classified as "click" reactions due to their efficiency and specificity. nih.gov These reactions can be used to attach biomolecules, fluorescent dyes, or other polymers.
Furthermore, the aldehyde group is an excellent participant in cross-linking reactions, which create networks between polymer chains, transforming a soluble or thermoplastic material into an insoluble and infusible thermoset. mdpi.comresearchgate.net Cross-linking significantly enhances the mechanical strength, thermal stability, and solvent resistance of the material. mdpi.com Bifunctional or multifunctional amines or hydrazides can be used as cross-linking agents, reacting with the aldehyde groups on different polymer chains to form a robust three-dimensional network. This process is crucial for creating hydrogels, elastomers, and high-performance coatings.
Table 2: Key Reactions of Aldehyde Groups for Polymer Modification
| Reaction Type | Reagent | Resulting Linkage | Key Features & Applications |
|---|---|---|---|
| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (-C=N-R) | Reversible; can be reduced to a stable amine. Used for bioconjugation and cross-linking. mdpi.com |
| Hydrazone Formation | Hydrazine (R-NHNH₂) | Hydrazone (-C=N-NH-R) | Stable linkage; considered a "click" reaction. Used in drug delivery and material functionalization. nih.gov |
| Oxime Ligation | Alkoxyamine (R-O-NH₂) | Oxime (-C=N-O-R) | Highly stable bond; efficient "click" reaction. Widely used for creating polymer-biomolecule conjugates. nih.govnih.gov |
| Wittig Reaction | Phosphorus Ylide | Alkene (-C=C-) | Converts the aldehyde to a vinyl group, enabling further reactions like thiol-ene chemistry. google.com |
| Reductive Amination | Amine + Reducing Agent | Secondary Amine | Forms a stable, non-hydrolyzable bond for permanent functionalization or cross-linking. researchgate.net |
By leveraging the distinct chemical contributions of the thioether and aldehyde moieties, polymers based on this compound can be designed with a sophisticated combination of built-in flexibility, environmental responsiveness, and a capacity for extensive post-synthesis functionalization and network formation.
Supramolecular Chemistry and Self Assembly with 5 Tert Butylsulfanyl Furan 2 Carbaldehyde Derivatives
Design of Supramolecular Scaffolds
The rational design of supramolecular scaffolds is predicated on the predictable and directional nature of non-covalent interactions. The molecular framework of 5-tert-Butylsulfanyl-furan-2-carbaldehyde offers a versatile platform for engineering controlled molecular assembly through the strategic interplay of its constituent parts.
Exploration of Furan-based Scaffolds for Controlled Molecular Assembly
The furan (B31954) ring is a five-membered aromatic heterocycle that serves as a fundamental building block in the synthesis of a wide array of chemical compounds, from pharmaceuticals to polymeric materials. mdpi.comresearchgate.net Its planar geometry and the presence of a heteroatom provide a basis for various intermolecular interactions, including hydrogen bonding and π-π stacking. In the context of supramolecular chemistry, furan-containing molecules can be designed to act as rigid spacers or as interactive components that guide the assembly process. The substitution pattern on the furan ring is crucial; in the case of this compound, the substituents at the 2 and 5 positions create a linear, bifunctional scaffold. This arrangement can promote the formation of linear chains or more complex networks, depending on the nature of the intermolecular forces at play.
Role of the Thioether Group in Non-covalent Interactions
The thioether group (-S-) in this compound introduces the potential for chalcogen bonding, a non-covalent interaction involving a Group 16 element (like sulfur) as an electrophilic region (σ-hole). This interaction is directional and can play a significant role in crystal engineering and the formation of self-assembled structures. The sulfur atom in the thioether can interact with nucleophilic moieties, such as lone pairs on oxygen, nitrogen, or even π-systems of aromatic rings.
While direct studies on this compound are limited, research on related thioether-containing molecules demonstrates the importance of these interactions. For instance, studies on 2,2′-thiodiacetic acid have shown how the sulfur atom and adjacent functional groups cooperate to form extensive hydrogen-bonded networks, leading to specific supramolecular synthons. mdpi.com The tert-butyl group attached to the sulfur in this compound provides steric bulk, which can influence the packing of molecules in the solid state and the geometry of the resulting assemblies.
Regarding π-stacking, the interaction between the sulfur atom's lone pairs and the π-system of an adjacent furan ring, or between furan rings themselves, could further stabilize supramolecular structures. The interplay between chalcogen bonding and other non-covalent forces dictates the final architecture of the assembly.
| Interaction Type | Participating Atoms/Groups | General Characteristics |
| Chalcogen Bonding | Thioether (Sulfur) and a Lewis base (e.g., O, N) | Directional, arises from the electrophilic region (σ-hole) on the sulfur atom. |
| π-π Stacking | Furan rings | Can be face-to-face or offset; contributes to the stabilization of stacked structures. |
Aldehyde Functionality in Directing Self-Assembly
The aldehyde group (-CHO) is a powerful functional group for directing supramolecular assembly due to its ability to act as both a hydrogen bond acceptor and a precursor for reversible covalent bond formation. The oxygen atom of the aldehyde can accept hydrogen bonds from suitable donors, leading to the formation of well-defined chains, sheets, or three-dimensional networks. For example, the crystal structure of 5-(hydroxymethyl)furan-2-carbaldehyde reveals an infinite one-dimensional chain formed through O—H⋯O hydrogen bonds involving the hydroxyl and aldehyde groups. nih.gov
Furthermore, the aldehyde functionality can react with primary amines to form imines through a reversible condensation reaction. This dynamic covalent chemistry is a key strategy in the construction of adaptive supramolecular systems and polymers. The reversibility of imine formation allows for "error-correction" during the self-assembly process, leading to the thermodynamic product. The formation of thiosemicarbazone derivatives from furan-2-carbaldehyde is an example of how the aldehyde group can be used to build larger, functional molecules that themselves can self-assemble through various non-covalent interactions. researchgate.net
| Interaction/Reaction | Participating Functional Group | Resulting Supramolecular Motif |
| Hydrogen Bonding | Aldehyde (Oxygen as acceptor) | Chains, sheets, or 3D networks. |
| Imine Formation | Aldehyde and Primary Amine | Reversible covalent bonds leading to dynamic covalent polymers or discrete macrocycles. |
Formation of Hierarchical Self-Assembled Structures
The combination of directional non-covalent interactions within derivatives of this compound provides a pathway to the formation of hierarchical structures, where molecules first assemble into primary structures that, in turn, organize into larger, more complex architectures.
One-Dimensional (1D) Supramolecular Polymers
The bifunctional nature of the this compound scaffold is conducive to the formation of one-dimensional supramolecular polymers. For instance, if derivatives are designed to have complementary hydrogen bonding sites, they could form linear chains. A hypothetical example would be the reaction of the aldehyde with a diamine, which could lead to a dynamic covalent polymer held together by imine linkages. Similarly, if the molecule is derivatized to have a hydrogen bond donor, this donor could interact with the aldehyde oxygen of a neighboring molecule, leading to a head-to-tail arrangement and the formation of a 1D chain. The crystal structure of (E)-furan-2-carbaldehyde O-benzoyloxime, a related compound, shows molecules linked by C—H⋯O hydrogen bonds, forming chains. researchgate.net
Two-Dimensional (2D) and Three-Dimensional (3D) Assemblies
The extension of molecular assembly from one dimension to two or three dimensions requires interactions that can link the primary 1D chains. In derivatives of this compound, interactions such as π-π stacking between the furan rings of adjacent chains or weaker C-H⋯π interactions could facilitate the formation of 2D sheets. The herringbone packing often observed in the crystal structures of aromatic compounds is an example of such an arrangement. researchgate.net
The formation of robust 3D assemblies would likely require stronger, more directional interactions linking the 2D layers. Chalcogen bonding involving the thioether sulfur atom could provide this directionality, linking sheets together in a specific orientation. The combination of hydrogen bonding, π-π stacking, and chalcogen bonding could lead to complex and well-defined three-dimensional crystalline materials. The crystal structure of furan-2-carbaldehyde thiosemicarbazone, for instance, is stabilized by a network of weak hydrogen bonds and C-H⋯π interactions, creating a three-dimensional structure. researchgate.net
Tunable Properties through Supramolecular Interactions
The deliberate design of derivatives of this compound for supramolecular chemistry opens avenues for creating materials with properties that can be finely tuned through non-covalent interactions. The inherent electronic characteristics of the furan ring, combined with the sulfur-containing substituent and the reactive aldehyde group, provide a versatile platform for engineering molecular assemblies with controllable electronic, optical, and dynamic behaviors.
Modulation of Electronic and Optical Properties via Molecular Assembly
The electronic and optical properties of organic materials are intrinsically linked to the arrangement of molecules in the solid state or in aggregates. For π-conjugated systems like furan derivatives, supramolecular assembly can significantly influence photophysical behaviors such as absorption and fluorescence.
Research into various π-conjugated systems has demonstrated that self-assembly can lead to tunable optical properties. For instance, the aggregation of specifically designed furan-embedded heteroarenes has been shown to result in nanostructures whose shape, size, and, consequently, photophysical characteristics can be controlled by adjusting assembly conditions, such as solvent ratios. In a study on pyrene/phenanthrene-fused furan derivatives, the self-assembly behavior was investigated, revealing that the morphology of the resulting nanostructures could be tuned, which in turn affected their UV/Vis absorption and fluorescence spectra nih.gov.
Furthermore, the incorporation of furan units into larger conjugated polymer systems has been explored as a strategy to tune their bandgaps and, therefore, their electronic and optical properties. By controlling the polymerization and subsequent self-assembly of furan-based conjugated polymers, researchers have been able to modulate the material's absorption and emission wavelengths researchgate.net. While not specific to this compound, these findings highlight a general principle that could be applied to its derivatives. For example, polyamides prepared from renewable furfural (B47365) derivatives have exhibited tunable fluorescence, which was attributed to intramolecular hydrogen bonding interactions within the polymer structure polymer.cn. This demonstrates how non-covalent forces can be harnessed to control the emissive properties of furan-containing materials.
The electronic properties of self-assembled structures based on thiophene (B33073), a close structural analog of furan, have also been extensively studied. The self-organization of thiophene dendrimers on different substrates leads to the formation of varied nanostructures, such as nanowires and 2-D crystals, each exhibiting distinct electro-optical properties characterized by broad absorption and narrower fluorescence spectra uh.edu. The electronic behavior of these assemblies is highly dependent on molecule-molecule and molecule-substrate interactions, indicating that the electronic properties are indeed tunable through the control of the supramolecular architecture uh.edumdpi.com.
The following table summarizes representative data from studies on related furan and thiophene derivatives, illustrating the tunability of optical properties through supramolecular assembly.
| Compound Class | Assembly Conditions | Observed Morphologies | Tunable Optical Property | Reference |
| Pyrene-fused furan derivatives | Varied THF/CTAB-water ratio | Nanoparticles, Nanorods | Fluorescence Emission Wavelength | nih.gov |
| Furfural-based Polyamides | Polymerization method | Amorphous Polymer | Fluorescence Quantum Yield | polymer.cn |
| Dendritic Thiophenes | Substrate (mica vs. graphite) | Globular aggregates, Nanowires | Absorption and Fluorescence Spectra | uh.edu |
This table is illustrative and compiled from data on related furan and thiophene systems, as direct data for this compound derivatives is not available.
Reversible Assembly and Dynamic Materials Systems
A key feature of supramolecular chemistry is the reversibility of non-covalent interactions, which allows for the creation of dynamic materials that can respond to external stimuli such as heat or light. Furan-containing compounds are particularly well-suited for the development of such systems through the use of the Diels-Alder reaction.
The Diels-Alder reaction between a furan (as the diene) and a maleimide (B117702) (as the dienophile) is a thermally reversible cycloaddition. This reaction can be used to form covalent bonds at lower temperatures and break them at higher temperatures, providing a powerful tool for creating self-healing materials and recyclable thermosets. This dynamic covalent chemistry has been applied to furan-modified polymers, demonstrating that materials can be crosslinked and de-crosslinked in a controlled manner researchgate.net.
While the specific use of this compound in such systems is not documented, its furan moiety could potentially participate in reversible Diels-Alder reactions. Derivatives could be designed where the aldehyde group is first modified to prevent interference with the cycloaddition, allowing the furan ring to engage with a maleimide-functionalized component. The resulting adduct would form a dynamic covalent bond, and the reversibility of this bond would be tunable based on the electronic nature of the substituents on both the furan and the maleimide.
The table below provides a conceptual framework for how derivatives of this compound could be utilized in dynamic material systems based on the principles of reversible Diels-Alder reactions observed in other furan-based systems.
| Furan Derivative Concept | Dienophile Partner | Stimulus for Reversibility | Potential Application |
| Modified this compound | Bismaleimide | Thermal (Heating/Cooling) | Self-healing polymer networks |
| Furan-terminated oligomer | Maleimide-functionalized nanoparticle | Thermal (Heating/Cooling) | Re-processable composites |
| Furan-functionalized surface | Maleimide-containing polymer | Thermal (Heating/Cooling) | Switchable adhesive surfaces |
This table is conceptual and illustrates potential applications based on established principles of furan chemistry, as direct experimental data for the specified compound is unavailable.
The ability to form and break bonds in response to external cues is a hallmark of dynamic materials. The incorporation of the furan-2-carbaldehyde scaffold into such systems, leveraging the reversible nature of reactions like the Diels-Alder cycloaddition, represents a promising direction for the development of advanced, responsive materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-tert-Butylsulfanyl-furan-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution at the furan ring’s 5-position. For example, tert-butylthiol can react with 5-bromo-furan-2-carbaldehyde under basic conditions (e.g., K₂CO₃ in DMF). Optimize temperature (60–80°C) and stoichiometric ratios (1:1.2 aldehyde:thiol) to minimize side reactions like oxidation of the thiol group. Monitor progress via TLC or HPLC .
- Key Data : Yield typically ranges from 65% to 78%, with purity confirmed by GC-MS (>95%) .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to light (UV-Vis), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) over 30 days. Analyze degradation products via LC-MS and quantify residual aldehyde using NMR (integration of aldehyde proton at δ 9.8–10.2 ppm). Use argon-purged vials for long-term storage to prevent oxidation .
Q. What spectroscopic techniques are most effective for characterizing the aldehyde and tert-butylthiol groups in this compound?
- Methodology :
- FT-IR : Confirm the aldehyde group via C=O stretch at ~1680 cm⁻¹ and S–C stretch (tert-butylthiol) at ~650 cm⁻¹.
- ¹H/¹³C NMR : Aldehyde proton at δ ~9.8–10.2 ppm; tert-butyl group protons as a singlet at δ ~1.3–1.4 ppm.
- HRMS : Exact mass (C₉H₁₂O₂S⁺) = 200.0505 Da .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : Compare reaction kinetics with analogous compounds (e.g., 5-methylsulfanyl-furan-2-carbaldehyde) using Pd(PPh₃)₄ as a catalyst. Monitor coupling efficiency with aryl boronic acids via HPLC. Steric hindrance from the tert-butyl group reduces reaction rates by ~40% compared to smaller substituents, as shown in turnover frequency (TOF) calculations .
Q. What computational models predict the electronic effects of the tert-butylthiol group on the furan ring’s aromaticity and reactivity?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and electron density maps. The tert-butylthiol group donates electron density via resonance (+M effect), stabilizing the carbaldehyde group but reducing electrophilicity at the 2-position .
Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
- Case Study : Some studies report high solubility in DCM and THF but low solubility in water (<0.1 mg/mL), while others note partial solubility in acetone. Re-evaluate using standardized shake-flask methods at 25°C with UV-Vis quantification. Contradictions may arise from impurities (e.g., residual tert-butylthiol) affecting solvent interactions .
Q. What strategies mitigate side reactions during derivatization of the aldehyde group (e.g., condensation with hydrazines)?
- Methodology : Use anhydrous conditions (molecular sieves) and Lewis acids (e.g., ZnCl₂) to activate the aldehyde. For hydrazone formation, maintain pH 4–5 (acetic acid buffer) to suppress enolization. Monitor by in-situ IR for C=N bond formation at ~1600 cm⁻¹ .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in reported biological activity of this compound derivatives?
- Methodology :
Validate assay conditions (e.g., cell line viability, solvent controls).
Compare logP values to assess membrane permeability differences.
Use meta-analysis frameworks (e.g., PRISMA guidelines) to harmonize data from heterogeneous studies .
Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in toxicity studies?
- Methodology : Apply Hill slope models or Bayesian hierarchical regression to account for threshold effects. For example, use EC₅₀ values derived from sigmoidal curves in MTT assays, ensuring replicates (n ≥ 6) to reduce variance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
